molecular formula C13H16ClNO B13168775 (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine

(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine

Cat. No.: B13168775
M. Wt: 237.72 g/mol
InChI Key: MVZSSGYLPFBJSV-NSHDSACASA-N
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Description

(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amine Introduction: The amine group is introduced through reductive amination, where the benzofuran derivative is reacted with an appropriate amine under reducing conditions, often using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(5-Bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
  • (1S)-1-(5-Fluoro-1-benzofuran-2-yl)-3-methylbutan-1-amine
  • (1S)-1-(5-Methyl-1-benzofuran-2-yl)-3-methylbutan-1-amine

Uniqueness

(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

(1S)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H16ClNO/c1-8(2)5-11(15)13-7-9-6-10(14)3-4-12(9)16-13/h3-4,6-8,11H,5,15H2,1-2H3/t11-/m0/s1

InChI Key

MVZSSGYLPFBJSV-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N

Canonical SMILES

CC(C)CC(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

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